6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one
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Overview
Description
6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a triazolopyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine, which is then reacted with 2-chloropyridine-3-carboxylic acid under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridazinone derivative, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
- 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline
Uniqueness
6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one is unique due to its specific triazolopyridazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
596825-56-8 |
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Molecular Formula |
C10H6ClN5O |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
6-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H6ClN5O/c11-7-4-5-8-13-14-10(16(8)15-7)6-2-1-3-9(17)12-6/h1-5H,(H,12,17) |
InChI Key |
LQZYBBPIWGUBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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